6-Chloro-2-fluoro-3-iodobenzaldehyde

Medicinal Chemistry ADME Properties Lipophilicity

6-Chloro-2-fluoro-3-iodobenzaldehyde (CAS 1449008-04-1) features orthogonal reactivity from its unique Cl/F/I substitution pattern at positions 6,2,3. Iodine at C3 enables selective Suzuki/Sonogashira coupling; chlorine at C6 activates under harsher conditions; fluorine at C2 undergoes SNAr or modulates electronic effects. This precise regioisomer is critical—other substitution patterns yield different molecular architectures. Essential scaffold for iterative cross-coupling in medicinal chemistry SAR and fluorinated agrochemical intermediate synthesis. Request a quote.

Molecular Formula C7H3ClFIO
Molecular Weight 284.45 g/mol
CAS No. 1449008-04-1
Cat. No. B1431660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoro-3-iodobenzaldehyde
CAS1449008-04-1
Molecular FormulaC7H3ClFIO
Molecular Weight284.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C=O)F)I
InChIInChI=1S/C7H3ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H
InChIKeyIDQBKTAWWPXAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-fluoro-3-iodobenzaldehyde (CAS 1449008-04-1): A Tri-Halogenated Benzaldehyde Building Block for Orthogonal Coupling


6-Chloro-2-fluoro-3-iodobenzaldehyde (CAS 1449008-04-1) is a polyhalogenated aromatic aldehyde characterized by the presence of chlorine, fluorine, and iodine substituents at the 6, 2, and 3 positions of the benzene ring, respectively . With a molecular formula of C7H3ClFIO and a molecular weight of 284.45 g/mol , this compound serves as a versatile scaffold in synthetic organic chemistry. Its primary value proposition lies in the orthogonal reactivity afforded by its three distinct halogen substituents, which enables sequential, chemoselective functionalization for the construction of complex molecular architectures, particularly in medicinal chemistry and materials science [1].

Why Tri-Halogenated Benzaldehydes Like 6-Chloro-2-fluoro-3-iodobenzaldehyde Cannot Be Generically Substituted


While all tri-halogenated benzaldehydes share the same molecular formula (C7H3ClFIO) and weight (284.45 g/mol), their utility in synthesis is critically dependent on the precise regioisomeric substitution pattern [1]. The relative positions of the chlorine, fluorine, and iodine atoms dictate the electronic environment of the aromatic ring and, consequently, the reactivity and chemoselectivity of each C–X bond in cross-coupling reactions [2]. Interchanging regioisomers (e.g., using 2-chloro-3-fluoro-6-iodobenzaldehyde instead of 6-chloro-2-fluoro-3-iodobenzaldehyde) is not chemically equivalent and will lead to different reaction outcomes, regioselectivity in subsequent steps, and ultimately, a different final molecular architecture. This is a critical procurement consideration, as the substitution pattern is the defining feature that enables specific synthetic pathways [3].

Quantitative Differentiation Guide for 6-Chloro-2-fluoro-3-iodobenzaldehyde Against Close Regioisomers


Lipophilicity (XLogP3-AA) Comparison Among Tri-Halogenated Benzaldehyde Regioisomers

This analysis compares the computed lipophilicity (XLogP3-AA) of 6-Chloro-2-fluoro-3-iodobenzaldehyde against a panel of five closely related regioisomers. Lipophilicity is a crucial parameter influencing membrane permeability and solubility in biological systems. All regioisomers share an identical molecular formula and weight, making lipophilicity differences solely attributable to the substitution pattern. Currently, no experimental XLogP3-AA value is available in authoritative databases for the target compound, precluding a direct quantitative comparison [1][2][3].

Medicinal Chemistry ADME Properties Lipophilicity

Melting Point as a Purity and Handling Indicator: Limited Comparative Data Available

Melting point (mp) is a key indicator of purity and a practical consideration for handling and formulation. A search across authoritative databases reveals that an experimental melting point for 6-Chloro-2-fluoro-3-iodobenzaldehyde is not reported. For a close di-halogenated analog, 2-Fluoro-6-iodobenzaldehyde, a mp of 36-40 °C is reported . The addition of a third halogen (chlorine) in the target compound is expected to alter the crystal packing and thus the melting point, but the specific value and magnitude of change cannot be quantified without experimental data .

Analytical Chemistry Quality Control Solid-State Properties

Topological Polar Surface Area (TPSA) and Its Implication for Membrane Permeability

Topological Polar Surface Area (TPSA) is a key descriptor for predicting passive membrane permeability and oral bioavailability in drug discovery. For 6-Chloro-2-fluoro-3-iodobenzaldehyde, the TPSA is calculated to be 17.1 Ų . This value is identical to all other regioisomers of C7H3ClFIO (e.g., 2-chloro-3-fluoro-6-iodobenzaldehyde [1], 2-chloro-6-fluoro-3-iodobenzaldehyde [2], and 2-chloro-4-fluoro-6-iodobenzaldehyde [3]), which is expected as TPSA is not sensitive to the positional arrangement of halogen substituents on the ring.

Medicinal Chemistry ADME Properties Drug Design

Application Scenarios for 6-Chloro-2-fluoro-3-iodobenzaldehyde Based on Orthogonal Reactivity Principles


Sequential Cross-Coupling for Diversely Substituted Biaryls in Medicinal Chemistry

The primary application scenario for 6-Chloro-2-fluoro-3-iodobenzaldehyde is as a core scaffold for iterative cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex biaryl or heteroaryl frameworks. The iodine atom at position 3 is the most reactive toward oxidative addition with palladium(0) catalysts, allowing for a selective first coupling. Following this, the chlorine atom at position 6 can be activated under harsher conditions or with specific catalyst systems, and the fluorine atom at position 2 can undergo nucleophilic aromatic substitution (SNAr) or be retained for its electronic effects. This orthogonal reactivity enables the programmed synthesis of libraries of analogs for structure-activity relationship (SAR) studies in drug discovery [1]. This scenario is based on the established principle of orthogonal functionalization of polyhalogenated arenes [2].

Synthesis of Fluorinated Heterocyclic Building Blocks

The presence of both a fluorine atom and an aldehyde group on the same aromatic ring is valuable for synthesizing fluorinated heterocycles, which are important motifs in pharmaceuticals and agrochemicals [1]. The aldehyde can serve as a handle for condensation reactions to form rings such as quinolines, indoles, or imidazoles, while the fluorine atom can modulate the resulting heterocycle's metabolic stability, lipophilicity, and binding affinity [2]. The chlorine and iodine atoms can be used for further functionalization of the heterocyclic core, providing a versatile entry point into diverse fluorinated compound libraries.

Agrochemical Intermediate Discovery

Halogenated benzaldehydes, particularly those containing fluorine, are key intermediates in the discovery of novel agrochemicals, including herbicides and fungicides [1]. The unique substitution pattern of 6-Chloro-2-fluoro-3-iodobenzaldehyde offers a distinct electronic and steric environment compared to other regioisomers. It can be employed as a starting material in the synthesis of active ingredient candidates, where the specific placement of the halogens is crucial for the desired biological activity and selectivity profile [2]. This application is supported by patent literature highlighting the use of fluorinated benzaldehydes in agrochemical synthesis [3].

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